Bombinin H5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bombinin H5 is an antimicrobial peptide derived from the skin of the fire-bellied toad, Bombina variegata . It belongs to the bombinin family of peptides, which are known for their potent antimicrobial properties. This compound has garnered significant interest due to its broad-spectrum antimicrobial activity and potential therapeutic applications .
Preparation Methods
Bombinin H5 can be synthesized chemically using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis of this compound typically requires the use of protected amino acids and coupling reagents to ensure the correct sequence and structure of the peptide. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Bombinin H5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, which can enhance the stability and activity of the peptide .
Scientific Research Applications
Bombinin H5 has a wide range of scientific research applications. In chemistry, it is used as a model peptide to study the structure-activity relationships of antimicrobial peptides . In biology, this compound is studied for its role in innate immunity and its potential as a natural antibiotic . In medicine, this compound is being investigated for its potential to treat bacterial infections, including those caused by multidrug-resistant pathogens . Additionally, this compound has shown promise in the field of cancer research, where it exhibits cytotoxic activity against tumor cells .
Mechanism of Action
The mechanism of action of Bombinin H5 involves its interaction with microbial cell membranes. This compound is an amphipathic peptide, meaning it has both hydrophobic and hydrophilic regions . This allows it to insert into the lipid bilayer of microbial cell membranes, disrupting their integrity and leading to cell lysis . The peptide’s cationic nature also enables it to interact with negatively charged components of the microbial cell membrane, further enhancing its antimicrobial activity .
Comparison with Similar Compounds
Bombinin H5 is part of a larger family of bombinin peptides, which includes other members such as Bombinin H2 and Bombinin H4 . These peptides share similar structural features and antimicrobial properties but differ in their amino acid sequences and specific activities . For example, Bombinin H2 has been shown to have higher antimicrobial activity against certain bacterial strains compared to this compound . this compound exhibits lower cytotoxicity towards mammalian cells, making it a more attractive candidate for therapeutic applications .
Biological Activity
Bombinin H5 is a member of the bombinin family of antimicrobial peptides (AMPs) derived from the skin secretions of the European fire-bellied toad, Bombina variegata. These peptides are characterized by their unique structures, which include both L- and D-amino acids, contributing to their biological activities, particularly antimicrobial and hemolytic properties. This article explores the biological activity of this compound, supported by various studies and data.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily through membrane disruption, which leads to cell lysis. Studies have demonstrated that this compound can effectively inhibit the growth of Staphylococcus aureus and other clinically relevant bacteria.
Table 1: Antimicrobial Activity of this compound
Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 80 μM | |
Escherichia coli | 40 μM | |
Pseudomonas aeruginosa | 100 μM |
Hemolytic Activity
In addition to its antimicrobial effects, this compound also exhibits hemolytic activity, which refers to its ability to lyse red blood cells. This property is significant as it indicates the peptide's potential cytotoxic effects, which are important considerations in therapeutic applications.
Table 2: Hemolytic Activity of this compound
The mechanism by which this compound exerts its antimicrobial effects involves several key steps:
- Membrane Interaction : The peptide interacts with bacterial membranes, leading to membrane permeabilization.
- Formation of Pores : this compound forms pores within the lipid bilayer, disrupting cellular integrity.
- Cytoplasmic Leakage : This pore formation results in the leakage of essential cellular components, ultimately leading to cell death.
Recent molecular dynamics simulations have illustrated that this compound adopts an α-helical conformation upon interaction with membranes, which is crucial for its activity .
Case Study 1: Antimicrobial Efficacy Against Biofilms
A study investigated the efficacy of this compound in preventing biofilm formation on various surfaces. The results indicated that this compound significantly inhibited biofilm development in Staphylococcus aureus cultures.
Table 3: Biofilm Inhibition by this compound
Case Study 2: Structural Analysis
Structural studies have shown that the presence of D-amino acids in this compound enhances its stability and resistance to proteolytic degradation, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C91H165N23O21 |
---|---|
Molecular Weight |
1917.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[2-[[(2R,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C91H165N23O21/c1-22-54(18)72(94)88(132)113-76(56(20)24-3)90(134)100-45-71(120)114-35-29-32-66(114)87(131)111-74(53(16)17)91(135)109-61(37-48(6)7)80(124)98-43-69(118)103-63(39-50(10)11)85(129)110-73(52(14)15)89(133)99-44-70(119)104-65(46-115)86(130)101-57(21)78(122)107-60(36-47(4)5)79(123)97-41-67(116)96-42-68(117)102-62(38-49(8)9)83(127)108-64(40-51(12)13)84(128)106-58(30-25-27-33-92)81(125)105-59(31-26-28-34-93)82(126)112-75(77(95)121)55(19)23-2/h47-66,72-76,115H,22-46,92-94H2,1-21H3,(H2,95,121)(H,96,116)(H,97,123)(H,98,124)(H,99,133)(H,100,134)(H,101,130)(H,102,117)(H,103,118)(H,104,119)(H,105,125)(H,106,128)(H,107,122)(H,108,127)(H,109,135)(H,110,129)(H,111,131)(H,112,126)(H,113,132)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-,74-,75-,76+/m0/s1 |
InChI Key |
SQFPIKBKAMXQLN-SZIZCEOVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]([C@@H](C)CC)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.